molecular formula C12H20O6 B13444196 Ethyl 4-(2-(tert-Butoxy)-2-oxoethoxy)-3-oxobutanoate

Ethyl 4-(2-(tert-Butoxy)-2-oxoethoxy)-3-oxobutanoate

Cat. No.: B13444196
M. Wt: 260.28 g/mol
InChI Key: WNZALPQMPXQUPL-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(tert-Butoxy)-2-oxoethoxy)-3-oxobutanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of an ethyl ester group, a tert-butoxy group, and a 3-oxobutanoate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-(tert-Butoxy)-2-oxoethoxy)-3-oxobutanoate typically involves the esterification of 4-(2-(tert-butoxy)-2-oxoethoxy)-3-oxobutanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-(tert-Butoxy)-2-oxoethoxy)-3-oxobutanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the tert-butoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(2-(tert-Butoxy)-2-oxoethoxy)-3-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-(tert-Butoxy)-2-oxoethoxy)-3-oxobutanoate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The tert-butoxy group provides steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(2-ethoxy)-3-oxobutanoate
  • Methyl 4-(2-(tert-butoxy)-2-oxoethoxy)-3-oxobutanoate
  • Propyl 4-(2-(tert-butoxy)-2-oxoethoxy)-3-oxobutanoate

Uniqueness

This compound is unique due to the presence of the tert-butoxy group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis, offering different reactivity patterns compared to similar compounds.

Properties

Molecular Formula

C12H20O6

Molecular Weight

260.28 g/mol

IUPAC Name

ethyl 4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]-3-oxobutanoate

InChI

InChI=1S/C12H20O6/c1-5-17-10(14)6-9(13)7-16-8-11(15)18-12(2,3)4/h5-8H2,1-4H3

InChI Key

WNZALPQMPXQUPL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)COCC(=O)OC(C)(C)C

Origin of Product

United States

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